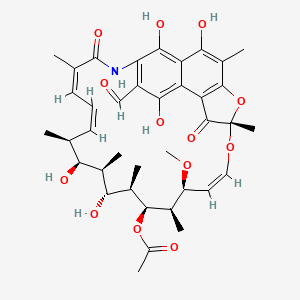

3-Formyl rifamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10-,14-13-,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQHOMJRFAQBN-SSJZMWBASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Formyl rifamycin synthesis from rifamycin SV

An In-depth Technical Guide to the Synthesis of 3-Formyl Rifamycin from Rifamycin SV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of this compound SV, a crucial intermediate in the production of various rifamycin-based antibiotics, including rifampicin. The document outlines the primary synthesis pathways, presents detailed experimental protocols derived from key patents and chemical literature, and offers quantitative data to inform research and development efforts.

Introduction

This compound SV is a derivative of rifamycin SV, characterized by the presence of a formyl group (-CHO) at the 3-position of the naphthoquinone ring. This functional group is highly reactive and serves as a key handle for the synthesis of a wide array of rifamycin analogs with diverse pharmacological properties. The synthesis of this compound SV is a critical step in the manufacturing of semisynthetic rifamycin antibiotics. This guide details the prevalent methods for its preparation, primarily focusing on pathways originating from rifamycin SV and its close derivatives.

Synthesis Pathways

The synthesis of this compound SV from rifamycin SV is not typically a direct, one-step oxidation. The literature and patent landscape reveal two primary multi-step strategies, as well as a high-yield method starting from the closely related compound, rifampicin.

-

Route 1: Via Mannich Base of Rifamycin SV: This classic approach involves the introduction of an aminomethyl group at the 3-position to form a Mannich base, which is subsequently oxidized to yield the 3-formyl derivative.

-

Route 2: Via 3-Aminomethyl Rifamycin S: This pathway begins with the oxidation of rifamycin SV to rifamycin S. Rifamycin S then undergoes a Mannich reaction to form a 3-aminomethyl derivative, which is then converted to this compound SV through acid-catalyzed hydrolysis.

-

Route 3: Hydrolysis of Rifampicin: A straightforward and high-yield method involves the acidic hydrolysis of rifampicin, which already possesses the necessary carbon framework, to cleave the imine bond and reveal the 3-formyl group.

The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the cited experimental protocols.

| Parameter | Route 2 (from 3-piperidinomethyl-rifamycin-SV) | Route 3 (from Rifampicin) |

| Starting Material | 3-piperidinomethyl-rifamycin-SV | Rifampicin |

| Key Reagents | Potassium ferricyanide, Toluene, Carbon tetrachloride, Glacial acetic acid, Water | Hydrochloric acid, Water, Ethyl acetate, Sodium bicarbonate |

| Reaction Time | Not specified for oxidation, hydrolysis time also not specified | 8 hours |

| Reaction Temperature | Oxidation at 22°C, Hydrolysis temperature not specified | 55°C |

| Yield (%) | 51% (of 72% purity) | 95.0% |

| Reference | US Patent 3,644,337[1] | ChemicalBook CN111018887[2] |

Experimental Protocols

Protocol 1: Synthesis via Oxidation of a Mannich Base (General Method)

This protocol is based on the general method described in US Patent 3,342,810 for the oxidation of a Mannich base of rifamycin SV.[3]

Materials:

-

A 3-aminomethyl-rifamycin SV derivative (e.g., 3-diethylaminomethyl-rifamycin SV)

-

Weak oxidizing agent (e.g., alkyl nitrites like isoamyl nitrite, lead tetraacetate, persulfates, or chloranil)

-

Solvent (e.g., carbon tetrachloride, acetic acid)

Procedure:

-

Dissolve the selected Mannich base of rifamycin SV in a suitable solvent or a mixture of solvents.

-

Add the weak oxidizing agent to the solution. The reaction may be carried out at room temperature (around 22°C).

-

Monitor the reaction progress by a suitable method (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture is worked up to isolate the 3-formyl-rifamycin SV. This may involve extraction, washing, and crystallization.

Note: The patent provides a specific example using 3-diethylaminomethyl-rifamycin SV with isoamyl nitrite in a mixture of carbon tetrachloride and acetic acid, with the reaction proceeding for over 24 hours at 22°C.

Protocol 2: Synthesis from a 3-Aminomethyl-Rifamycin S Intermediate

This protocol is adapted from Example 2 of US Patent 3,644,337.[1]

Materials:

-

3-piperidinomethyl-rifamycin-SV (1 g)

-

Potassium ferricyanide (10% aqueous solution, 50 ml)

-

Chloroform (50 ml)

-

Molar aqueous potassium secondary phosphate buffer

-

Sodium sulfate

-

Toluene

-

Carbon tetrachloride

-

Glacial acetic acid

-

Water

Procedure:

-

Oxidation: Dissolve 1 g of 3-piperidinomethyl-rifamycin-SV in 50 ml of chloroform. This solution, along with 50 ml of a 10% potassium ferricyanide solution, is poured into a molar aqueous potassium secondary phosphate buffer.

-

Stir the mixture vigorously for 15 minutes at 22°C.

-

Separate the two phases and extract the aqueous phase twice with 25 ml of chloroform each time.

-

Combine the chloroform extracts and dry over sodium sulfate. This solution contains 3-piperidinomethyl-rifamycin-S.

-

Hydrolysis and Work-up: The dried chloroform extract is then subjected to hydrolysis. The patent describes co-processing with a mixture of toluene, carbon tetrachloride, glacial acetic acid, and water.

-

The final work-up yields 398 mg of 3-formyl-rifamycin-SV of about 72% purity, corresponding to a yield of 51% of theory.

Protocol 3: High-Yield Synthesis by Hydrolysis of Rifampicin

This protocol is based on a method described in a Chinese patent (CN111018887) and cited on ChemicalBook.[2]

Materials:

-

Rifampicin (100 g)

-

Water (1200 mL)

-

Hydrochloric acid (35%-37%, 50 mL)

-

Ethyl acetate (1000 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Add 100 g of rifampicin to 1200 mL of water in a suitable reaction vessel.

-

Add 50 mL of hydrochloric acid (35%-37%).

-

Heat the mixture to 55°C and maintain for 8 hours with stirring.

-

Cool the reaction mixture to 10°C.

-

Extract the mixture with 1000 mL of ethyl acetate.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer again and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain 83.78 g of 3-formylrifamycin SV. The reported yield is 95.0%.[2]

Visualizations

Signaling Pathways and Experimental Workflows

References

The Crucial Role of 3-Formyl Rifamycin in Rifampicin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a potent bactericidal antibiotic, stands as a cornerstone in the treatment of tuberculosis, leprosy, and other serious bacterial infections.[1][2][3] Its complex chemical structure necessitates a sophisticated multi-step synthesis, in which 3-formyl rifamycin SV emerges as a pivotal intermediate.[4][5][6][7] The introduction of the 3-formyl group into the rifamycin core is a critical activation step, enabling the subsequent condensation with 1-amino-4-methylpiperazine to yield the final rifampicin molecule.[4][5][6] This technical guide provides an in-depth exploration of the synthesis of this compound and its conversion to rifampicin, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Pathways and Methodologies

The synthesis of rifampicin via the this compound intermediate can be approached through several routes, primarily starting from Rifamycin S or Rifamycin SV. A common and efficient method involves the direct formylation of Rifamycin SV.

Diagram: Synthetic Workflow from Rifamycin S to Rifampicin

Caption: A simplified workflow illustrating the key stages in the synthesis of Rifampicin from Rifamycin S, highlighting the formation of the critical this compound SV intermediate.

Quantitative Data Summary

The efficiency of rifampicin synthesis is critically dependent on the yields of the intermediate steps. The following table summarizes quantitative data from various cited methodologies for the synthesis of this compound and its subsequent conversion.

| Starting Material | Intermediate | Reagents and Conditions for Intermediate Formation | Yield of Intermediate | Reagents and Conditions for Rifampicin Formation | Overall Yield of Rifampicin | Purity | Reference |

| Rifamycin S | This compound Sodium | 1. Dihydroxymethyl tert-butyl amine (ring closure) 2. Hydrolysis | Not specified | 1-methyl-4-aminopiperazine, morpholine, 55°C, 2 hours | Not specified | Not specified | [4] |

| Rifampicin (for purification) | 3-Formylrifamycin SV | Hydrochloric acid, water, 55°C, 8 hours, followed by ethyl acetate extraction | 95.0% | Not applicable | Not applicable | Not specified | [8] |

| Rifamycin S | 1,3-oxazino (5,6-c) rifamycin | N-bis-hydroxymethyl-amine | Not specified | 1-amino-4-methylpiperazine in a basic medium | High yield | Pure product after crystallization | [5] |

| Rifamycin S | Not explicitly isolated | 1,3,5-trisubstituted hexahydro-1,3,5-triazine, aprotic dipolar solvent, 20-100°C | Not applicable | 1-amino-4-methylpiperazine (pH 5-7) | 74.5 g from 70 g Rifamycin S | Good purity | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Formylrifamycin SV from Rifampicin

This protocol details a high-yield method for obtaining 3-formylrifamycin SV, a crucial intermediate, from purified rifampicin. This process is often used for purification or modification studies.

Materials:

-

Rifampicin (100g)

-

Water (1200 mL)

-

Hydrochloric acid (35-37%, 50 mL)

-

Ethyl acetate (1000 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a suitable reaction vessel, add 100g of rifampicin and 1200 mL of water.

-

Add 50 mL of hydrochloric acid (35-37%).

-

Heat the mixture to 55°C and maintain for 8 hours with stirring.

-

Cool the reaction mixture to 10°C.

-

Extract the mixture with 1000 mL of ethyl acetate.

-

Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer again and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain 3-formylrifamycin SV.

-

The expected yield is approximately 83.78 g (95.0%).[8]

Protocol 2: One-Pot Synthesis of Rifampicin from Rifamycin-S

This protocol outlines a one-pot method for synthesizing rifampicin from Rifamycin-S, proceeding through a this compound sodium intermediate.

Materials:

-

Rifamycin-S

-

Dihydroxymethyl tert-butyl amine

-

Dimethylformamide (DMF)

-

Propyl carbinol (53 ml)

-

Morpholine (6.6 g)

-

1-methyl-4-aminopiperazine (2.9 g)

Procedure:

-

Rifamycin-S undergoes a ring-closure reaction with dihydroxymethyl tert-butyl amine to form N-Te Ding-1, 3-oxazine [5,6-C] rifomycin.

-

This intermediate is then hydrolyzed to generate this compound Sodium.

-

The dimethylformamide solvent is reclaimed under reduced pressure.

-

Add 53 ml of propyl carbinol to dissolve the residue.

-

Under stirring, add 6.6 g of morpholine followed by 2.9 g of 1-methyl-4-aminopiperazine.

-

The reaction is maintained at 55°C for 2 hours.

-

Reaction progress is monitored by thin-layer chromatography, observing the disappearance of the this compound Sodium spot and the appearance of the Rifampin spot.[4]

-

Upon completion, the pH is adjusted to approximately 5 to isolate the crude rifampicin.

Logical Relationship in Rifampicin Synthesis

The synthesis of rifampicin from rifamycin precursors is a sequential process where each step chemically modifies the molecule to prepare it for the subsequent reaction. The introduction of the formyl group is the key activation step.

Diagram: Logical Flow of Rifampicin Synthesis

Caption: A diagram illustrating the logical progression from the core rifamycin structure to the final rifampicin product, emphasizing the central role of the this compound intermediate.

Conclusion

The synthesis of rifampicin is a testament to the ingenuity of medicinal chemistry. The strategic introduction of a formyl group at the 3-position of the rifamycin macrocycle to create this compound is a masterstroke that enables the efficient attachment of the side chain crucial for the drug's oral activity and potent antibacterial properties.[2] The methodologies presented in this guide, derived from established literature and patents, provide a comprehensive overview for professionals in the field of drug development and synthesis. Further research into optimizing reaction conditions, yields, and purity, as well as exploring novel synthetic routes, remains a key area of interest in ensuring the continued availability of this essential medicine. The potential for genotoxic impurities, such as 1-amino-4-methylpiperazine, also necessitates rigorous analytical control throughout the manufacturing process to ensure the safety and quality of the final drug product.[1]

References

- 1. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History of the development of rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]

- 5. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]

- 6. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]

- 7. Rifampicin | 13292-46-1 [chemicalbook.com]

- 8. This compound SV synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Ansamycin Structure of 3-Formyl Rifamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin, a prominent member of the ansamycin family of antibiotics, serves as a crucial intermediate in the synthesis of several clinically significant rifamycin derivatives, including the widely used antitubercular drug, rifampicin.[1] Its unique structure, characterized by a naphthoquinone core spanned by an aliphatic ansa chain, and featuring a reactive formyl group at the C-3 position, makes it a versatile platform for medicinal chemistry explorations aimed at developing novel antimicrobial agents.[2] This technical guide provides a comprehensive overview of the ansamycin structure of this compound, detailing its synthesis, purification, and spectroscopic characterization.

Core Structure and Physicochemical Properties

This compound, also known as rifaldehyde, is a semi-synthetic derivative of rifamycin SV. The ansamycin structure is defined by an aromatic moiety, in this case, a naphthoquinone, bridged by a long aliphatic chain. The formylation at the C-3 position of the naphthoquinone ring is a key structural feature that imparts significant chemical reactivity, allowing for a wide range of chemical modifications.[2]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₃₈H₄₇NO₁₃ |

| Molecular Weight | 725.78 g/mol |

| Appearance | Reddish to orange crystalline powder |

| Melting Point | >180 °C (decomposes) |

| Solubility | Soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol. |

Synthesis of this compound

This compound is typically synthesized from rifamycin S or its derivatives. One common method involves the oxidative cleavage of a Mannich base of rifamycin SV.

Experimental Protocol: Synthesis from Rifamycin S

This protocol outlines a common laboratory-scale synthesis of 3-formylrifamycin SV.

Materials:

-

Rifamycin S

-

Piperidine

-

Formaldehyde solution (37%)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Acetone

Procedure:

-

Formation of the Mannich Base: In a round-bottom flask, dissolve Rifamycin S in THF. To this solution, add piperidine and formaldehyde solution. Stir the reaction mixture at room temperature for 24 hours.

-

Extraction: After the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Mannich base intermediate.

-

Oxidative Cleavage: The crude intermediate is then subjected to oxidative cleavage to yield this compound. While several oxidizing agents can be used, a common laboratory procedure involves treatment with a mild oxidizing agent in an appropriate solvent system.

-

Purification: The crude this compound is purified by silica gel column chromatography.

Purification Protocol: Silica Gel Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of hexane and acetone is typically used. The polarity is gradually increased by increasing the percentage of acetone.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, ensuring a well-packed column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:acetone) and load it onto the column.

-

Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the acetone concentration.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

UV-Visible Spectroscopy

The extended π-system of the naphthoquinone chromophore gives rise to characteristic absorptions in the UV-visible region.

| λmax (nm) |

| 238 |

| 258 |

| 304 |

| 426 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3450 (broad) | O-H stretching (hydroxyl groups) |

| ~2970, 2930 | C-H stretching (aliphatic) |

| ~1725 | C=O stretching (formyl group) |

| ~1650 | C=O stretching (quinone carbonyls) |

| ~1590 | C=C stretching (aromatic ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of this compound. While a complete assignment is complex and often requires advanced 2D NMR techniques, some characteristic chemical shifts are highlighted below.

¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~10.1 | Aldehydic proton (-CHO) |

| 7.5 - 8.0 | Aromatic protons |

| 0.5 - 4.0 | Protons of the ansa chain |

¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic carbon (-CHO) |

| ~185, ~182 | Quinone carbonyl carbons |

| 110 - 150 | Aromatic and vinylic carbons |

| 10 - 80 | Aliphatic carbons of the ansa chain |

Biosynthesis of the Rifamycin Core and C-3 Modification

The biosynthesis of rifamycins in the bacterium Amycolatopsis mediterranei is a complex process involving a polyketide synthase (PKS) pathway. The starter unit for the polyketide chain is 3-amino-5-hydroxybenzoic acid (AHBA). The ansa chain is assembled through the sequential addition of acetate and propionate units. The formation of the 3-formyl group is a post-PKS modification, although the precise enzymatic steps leading to this specific functionalization are part of a complex series of tailoring reactions that modify the rifamycin scaffold.[3]

Visualizations

Synthetic and Analytical Workflow for this compound

Caption: Synthetic and analytical workflow for this compound.

Simplified Biosynthetic Pathway of the Rifamycin Ansamycin Core

Caption: Simplified overview of the rifamycin biosynthetic pathway.

Conclusion

This compound remains a cornerstone in the development of new rifamycin-based antibiotics. A thorough understanding of its ansamycin structure, underpinned by detailed synthetic, purification, and spectroscopic data, is paramount for researchers in the field of drug discovery and development. This guide provides a foundational technical overview to aid in these endeavors.

References

- 1. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]

- 2. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Rifamycins in Amycolatopsis mediterranei and the Genesis of 3-Formyl Rifamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of rifamycins in the actinomycete Amycolatopsis mediterranei. It details the genetic and enzymatic machinery responsible for the synthesis of the rifamycin core, leading to the production of rifamycin B and rifamycin SV. Furthermore, this guide clarifies the semi-synthetic origin of 3-formyl rifamycin SV, a crucial intermediate in the production of the potent antibiotic rifampicin, and outlines the chemical conversion processes involved. The content herein is curated to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this vital antibiotic production pathway.

The Natural Biosynthesis of the Rifamycin Core in Amycolatopsis mediterranei

The biosynthesis of rifamycins in Amycolatopsis mediterranei is a complex process orchestrated by a large gene cluster, often referred to as the rif cluster. This cluster encodes all the necessary enzymes for the assembly of the characteristic ansamycin structure, a polyketide chain (the ansa chain) attached at two non-adjacent positions to an aromatic nucleus.

The foundational steps of rifamycin biosynthesis can be divided into three key stages:

-

Formation of the Starter Unit (AHBA): The pathway is initiated with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), an unusual starter unit derived from the shikimate pathway.[1][2] A set of at least five genes within the rif cluster is essential for AHBA synthesis.[3] The final step in AHBA formation is catalyzed by AHBA synthase.[1][2]

-

Assembly of the Polyketide Chain: A modular type I polyketide synthase (PKS), encoded by five large genes (rifA-rifE), is responsible for the assembly of the polyketide backbone.[3] This PKS utilizes the AHBA starter unit and sequentially adds two acetate and eight propionate units to form the growing polyketide chain.[2] The assembly is a processive mechanism, and inactivation of the final off-loading enzyme leads to the accumulation of linear polyketide intermediates.[4]

-

Post-PKS Modifications and Cyclization: Following the assembly of the polyketide chain, a series of post-PKS modifications occur, including oxidation, cyclization, and tailoring reactions, to yield the mature rifamycin molecule. The amide synthase RifF catalyzes the release of the completed undecaketide as a macrocyclic lactam.[4][5] Subsequent enzymatic modifications lead to the formation of rifamycin SV, which can then be converted to rifamycin B.

The conversion of rifamycin SV to rifamycin B is a biochemically characterized process involving a two-subunit transketolase (Rif15) and a cytochrome P450 enzyme (Rif16).

Signaling Pathway of Rifamycin Biosynthesis

The following diagram illustrates the major steps in the biosynthesis of the rifamycin core, from precursor metabolites to rifamycin B.

Caption: Biosynthetic pathway of the rifamycin core in Amycolatopsis mediterranei.

The Semi-Synthetic Origin of this compound SV

Contrary to being a direct metabolite of Amycolatopsis mediterranei, this compound SV is a key semi-synthetic derivative. It is not produced through the natural biosynthetic machinery of the bacterium but is instead chemically synthesized from naturally produced rifamycins, typically rifamycin S or rifamycin SV.[6][7] This chemical modification is a critical step in the industrial production of rifampicin, a cornerstone drug in the treatment of tuberculosis.[8]

The synthesis of this compound SV involves the introduction of a formyl group at the C-3 position of the rifamycin naphthoquinone core. Various chemical methods have been developed for this conversion. One common approach involves the oxidation of a Mannich base of rifamycin SV.[6] Another method describes the acid-catalyzed hydrolysis of 3-aminomethyl-rifamycin S compounds.[9]

Chemical Conversion of Rifamycin SV to this compound SV

The following diagram outlines the general workflow for the chemical synthesis of this compound SV.

Caption: Semi-synthetic pathway to this compound SV and rifampicin.

Quantitative Data on Rifamycin Production

The production of rifamycins by Amycolatopsis mediterranei is influenced by various factors, including strain improvement through mutagenesis and optimization of fermentation conditions. The following tables summarize some of the reported production yields for rifamycin B and rifamycin SV.

Table 1: Rifamycin B Production Yields

| Strain/Condition | Yield (g/L) | Reference |

| A. mediterranei N1 (parental) | 1.15 | |

| A. mediterranei NCH (gene amplified) | 2.56 | |

| NCH with 0.1% yeast extract | ~4.37 | |

| NCH with 1.8% KNO₃ | ~6.67 | |

| NCH in optimized medium F2 | 7.85 | |

| NCH in optimized F2 with 1.2% KNO₃ | 11.73 | |

| NCH in optimized F2 with 0.4% NH₄NO₃ | 11.99 |

Table 2: Rifamycin SV Production Yields

| Strain/Condition | Yield (g/L) | Reference |

| A. mediterranei (sequential mutation) | 4.32 | [10] |

| A. mediterranei (optimized fermentation) | 5.32 | [10] |

| A. mediterranei U32 (nitrate-stimulated) | ~0.3 (395.8 µM) | [11][12] |

| A. mediterranei U32 (glucose supplementation) | ~1.0 (1111.1 µM) | [11][12] |

| A. mediterranei U32 (multiple glucose feeds) | ~1.3 (1402.5 µM) | [11][12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the rifamycin biosynthetic pathway. These are generalized protocols and may require optimization for specific experimental contexts.

Gene Knockout in Amycolatopsis mediterranei

Gene knockout is a fundamental technique to elucidate gene function. Homologous recombination and CRISPR/Cas9-based genome editing are two common methods employed in Amycolatopsis mediterranei.

a) Homologous Recombination

This method relies on the cell's natural DNA repair machinery to replace a target gene with a selectable marker.

Caption: General workflow for gene knockout via homologous recombination.

b) CRISPR/Cas9 Genome Editing

The CRISPR/Cas9 system offers a more targeted and efficient approach to genome editing.

Caption: General workflow for CRISPR/Cas9-mediated gene knockout.

Heterologous Expression and Purification of Rifamycin Biosynthetic Enzymes

To study the function and kinetics of individual enzymes in the rifamycin pathway, they are often expressed in a heterologous host, such as Escherichia coli.

Caption: General workflow for heterologous protein expression and purification.

Enzymatic Assays

Enzymatic assays are crucial for determining the function and kinetic parameters of the purified enzymes. The specific protocol will vary depending on the enzyme and its substrate. A general workflow is outlined below.

References

- 1. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifamycin Biosynthesis [faculty.washington.edu]

- 3. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct evidence that the rifamycin polyketide synthase assembles polyketide chains processively - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression and purification of the rifamycin amide synthase, RifF, an enzyme homologous to the prokaryotic arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3342810A - Derivatives of rifamycin sv - Google Patents [patents.google.com]

- 7. Synthesis of 3-formylrifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. US3644337A - Process for the manufacture of 3-formylrifamycin-sv - Google Patents [patents.google.com]

- 10. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Physical Characteristics of 3-Formyl Rifamycin Crystalline Powder

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Formyl rifamycin, a key semi-synthetic derivative of the rifamycin antibiotic family, serves as a pivotal intermediate in the synthesis of clinically significant antibiotics such as rifampicin.[][2] Its chemical structure, characterized by a formyl group at the C-3 position, imparts a high degree of reactivity, making it a versatile precursor for developing new rifamycin analogues.[] This document provides an in-depth technical overview of the core physical and spectroscopic characteristics of this compound crystalline powder. It includes a comprehensive summary of its properties, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Quantitative Data Presentation

The physical and chemical properties of this compound are summarized in the table below. These data are compiled from various sources to provide a comprehensive reference for laboratory use.

| Property | Value | Citations |

| Appearance | Reddish-orange to black-red crystalline powder. | [][3][4][5] |

| Molecular Formula | C₃₈H₄₇NO₁₃ | [2][3][6] |

| Molecular Weight | 725.78 g/mol | [2][4][6] |

| Melting Point | 182-184 °C; (>122 °C with decomposition also reported) | [][3][6][7] |

| Boiling Point | 855.4 ± 65.0 °C (Predicted) | [][6] |

| Density | 1.370 ± 0.10 g/cm³ (Predicted) | [][3] |

| Solubility | - Slightly soluble: Chloroform, Methanol. - Soluble: Dimethylformamide (DMF). - DMSO: 62.5 mg/mL (86.11 mM) (requires sonication). | [][3][5][6] |

| UV-Vis Absorption (λmax) | 220, 240, 262, 324, 489 nm; (Extended conjugated naphthoquinone system shows maxima around 475-525 nm). | [][2] |

| Infrared (IR) Spectroscopy | Characteristic carbonyl stretching bands observed near: - 1730 cm⁻¹ (Formyl group C=O) - 1660 cm⁻¹ (Quinone moiety C=O) | [] |

| ¹H NMR Spectroscopy | A distinctive aldehydic proton resonance is observed near δ 9.5-10.0 ppm . | [] |

| Storage & Stability | Store at -20°C in a tightly sealed, light-protected container under an inert atmosphere.[][3][4] Stable in neutral to slightly acidic conditions; degrades in strong alkaline environments or upon exposure to light and oxygen.[] | [][3][4] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are provided below. These protocols are generalized for standard laboratory equipment.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point range of a crystalline solid.

-

Sample Preparation: Ensure the this compound powder is completely dry. Finely crush a small amount of the crystalline powder on a watch glass using a spatula.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the crushed powder until a small amount (2-3 mm height) of the sample is packed into the closed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

Instrumentation: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 182 °C).[3][6][7]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting: Report the observed melting point as a range from the initial to the final temperature.

Determination of Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the standard shake-flask method.[8][9]

-

System Preparation: Prepare a series of vials containing a fixed volume (e.g., 2 mL) of the desired solvent (e.g., DMSO, Methanol, Chloroform).

-

Sample Addition: Add an excess amount of this compound crystalline powder to each vial to ensure that a saturated solution is formed and solid material remains undissolved.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[8]

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.[8]

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

-

Quantify the concentration of this compound in the diluted sample using a suitable technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[8]

-

-

Reporting: Calculate the solubility based on the measured concentration and the dilution factor. Report the solubility in units of mg/mL or mM at the specified temperature.

UV-Vis Spectroscopy

This protocol details the acquisition of an absorbance spectrum for this compound.[10][11]

-

Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a spectroscopic-grade solvent (e.g., Methanol) in a volumetric flask to create a stock solution of known concentration. The solvent must be transparent in the wavelength range of interest (typically 200-800 nm).[10]

-

Dilution: Dilute the stock solution to prepare a working sample with an expected maximum absorbance between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert law.

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength scan range (e.g., 200-600 nm).

-

-

Blanking/Zeroing: Fill a clean quartz cuvette with the pure solvent to be used as a blank.[12] Place it in the spectrophotometer and record a baseline correction or "zero" the instrument.

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Wipe the optical surfaces of the cuvette with a lint-free cloth and place it in the sample holder.

-

Data Acquisition: Run the spectral scan to obtain the absorbance spectrum.

-

Data Reporting: Report the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.[10]

Infrared (IR) Spectroscopy

This protocol describes the analysis of this compound using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR crystal are clean. Collect a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small, representative sample of the this compound crystalline powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

-

Data Analysis: Identify and label the wavenumbers (in cm⁻¹) of characteristic absorption bands, paying special attention to the carbonyl regions for the formyl (~1730 cm⁻¹) and quinone (~1660 cm⁻¹) groups.[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for preparing a sample of this compound for ¹H NMR analysis.[13]

-

Sample Preparation: Accurately weigh approximately 5-20 mg of this compound.[13]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆.[14]

-

Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[13] If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry NMR tube. The solution height should be approximately 4-5 cm.[13] To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed inside the pipette.

-

Internal Standard: If quantitative analysis is required, add a small amount of an internal reference standard, such as tetramethylsilane (TMS).

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

The instrument will perform locking (to the deuterium signal of the solvent), tuning, and shimming (to optimize magnetic field homogeneity).[13]

-

Acquire the ¹H NMR spectrum using appropriate acquisition parameters.

-

-

Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the spectrum. Identify the chemical shift (δ) of the aldehydic proton, expected around 9.5-10.0 ppm.[]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows involving this compound.

References

- 2. caymanchem.com [caymanchem.com]

- 3. Cas 13292-22-3,this compound SV | lookchem [lookchem.com]

- 4. 3-Formylrifamycin SV CAS 13292-22-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound SV CAS#: 13292-22-3 [m.chemicalbook.com]

- 7. This compound SV Or 3-Formylrifamycin Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. web.uvic.ca [web.uvic.ca]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-Depth Technical Guide to 3-Formyl Rifamycin: Synthesis, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl rifamycin, a key semi-synthetic derivative of the rifamycin class of antibiotics, serves as a critical intermediate in the development of potent antibacterial agents, most notably rifampicin. Its strategic importance lies in the reactive 3-formyl group, which allows for a wide range of chemical modifications to modulate antibacterial activity, pharmacokinetic properties, and resistance profiles. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, its mechanism of action as an inhibitor of bacterial RNA polymerase, and its role in the synthesis of clinically relevant antibiotics.

Chemical and Physical Properties

This compound, also known as 3-Formylrifamycin SV, is a reddish to orange crystalline powder. Its chemical identity is well-established, although some literature presents conflicting molecular formulas. The correct molecular formula is C38H47NO13.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13292-22-3 | [1][2] |

| Molecular Formula | C38H47NO13 | [1][2] |

| Molecular Weight | 725.78 g/mol | [2] |

| Appearance | Reddish to orange crystalline powder | [3] |

| Melting Point | 182-184 °C | |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | [3] |

| Storage | -20°C, under an inert atmosphere. | [1] |

Synthesis and Experimental Protocols

This compound is a pivotal intermediate in the synthesis of various rifamycin derivatives. The introduction of a formyl group at the C-3 position of the rifamycin ansa-chain enhances its chemical reactivity, making it a valuable precursor for further functionalization.[4]

Synthesis of 3-Formylrifamycin SV from Rifampicin

A common laboratory-scale synthesis involves the hydrolysis of rifampicin.

Experimental Protocol:

-

Reaction Setup: To 100g of rifampicin to be purified, add 1200mL of water in a suitable reaction vessel.

-

Acidification: Add 50mL of hydrochloric acid (35-37%).

-

Heating: Heat the mixture to 55°C and maintain this temperature for 8 hours with continuous stirring.

-

Cooling and Extraction: Cool the reaction mixture to 10°C. Extract the product with 1000mL of ethyl acetate.

-

Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain 3-Formylrifamycin SV.[5]

This process typically yields around 83.78g (95.0%) of 3-Formylrifamycin SV.[5]

Mechanism of Action

The antibacterial activity of this compound, like other members of the rifamycin family, stems from its ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP). This inhibition halts the process of transcription, a critical step in protein synthesis, ultimately leading to bacterial cell death.

The key steps in the mechanism of action are:

-

Binding to RNAP: Rifamycins bind with high affinity to the β-subunit of the prokaryotic RNA polymerase.

-

Steric Occlusion: The binding site is not at the active catalytic center but within the DNA/RNA channel. The bound rifamycin molecule physically blocks the path of the elongating RNA transcript.

-

Inhibition of Transcription: This steric hindrance prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively arresting transcription.

This mechanism is highly selective for bacterial RNAP, with a much lower affinity for the mammalian counterpart, which accounts for its therapeutic utility.

Figure 1: Mechanism of action of this compound.

Role in Drug Development

The primary significance of this compound in drug development is its role as a versatile intermediate for the synthesis of other clinically important rifamycins, such as rifampicin. The reactive aldehyde group at the 3-position allows for the introduction of various side chains through reactions like reductive amination, acylation, and condensation. This chemical flexibility enables medicinal chemists to design derivatives with improved properties, including enhanced solubility, better bioavailability, and activity against resistant bacterial strains.

Synthesis of Rifampicin from 3-Formylrifamycin SV

The conversion of 3-Formylrifamycin SV to rifampicin is a crucial step in the production of this frontline anti-tuberculosis drug.

Figure 2: Synthetic pathway from Rifamycin SV to Rifampicin.

Antibacterial Activity

While this compound itself possesses antibacterial properties, its primary importance is as a scaffold for more potent derivatives. The antibacterial spectrum of rifamycins is broad, with significant activity against Gram-positive bacteria and mycobacteria. Specific quantitative data on the Minimum Inhibitory Concentration (MIC) for this compound is not extensively reported in publicly available literature, as research has predominantly focused on its clinically used derivatives. However, studies on these derivatives demonstrate the potent antimicrobial activity that can be achieved through modification of the 3-formyl group. For instance, derivatives have shown high in vitro bactericidal and intracellular activities against both Mycobacterium tuberculosis and Mycobacterium avium complex (MAC) strains.[4] The MIC90 for some derivatives against RIF-susceptible M. tuberculosis has been reported to be as low as ≤ 0.25 µg/ml.[4]

Conclusion

This compound is a cornerstone in the field of antibiotic research and development. Its unique chemical structure, characterized by a reactive formyl group, provides a versatile platform for the synthesis of a wide array of rifamycin derivatives with tailored pharmacological profiles. A thorough understanding of its synthesis, mechanism of action, and structure-activity relationships is crucial for the continued development of novel anti-infective agents to combat the growing threat of antibiotic resistance. Further research into the specific biological activities of this compound and the exploration of novel modifications at the 3-position hold promise for the discovery of next-generation rifamycin antibiotics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound SV | 13292-22-3 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound SV synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Rifampicin from 3-Formyl Rifamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin, a potent bactericidal antibiotic, is a cornerstone in the treatment of tuberculosis, leprosy, and other mycobacterial infections.[1] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing the initiation of RNA synthesis.[2][3][4] This document provides detailed protocols for the synthesis of rifampicin using 3-formyl rifamycin SV as a key precursor. The synthesis involves a condensation reaction between this compound SV and 1-amino-4-methylpiperazine. Additionally, this guide outlines purification methods and analytical techniques for the characterization of the final product.

Chemical Reaction Scheme

The synthesis of rifampicin from this compound SV is a one-step condensation reaction. The aldehyde group at the C-3 position of the rifamycin ansa-chain reacts with the primary amine of 1-amino-4-methylpiperazine to form an imine linkage, yielding rifampicin.

Caption: Reaction scheme for the synthesis of rifampicin.

Experimental Protocols

Protocol 1: Synthesis of Crude Rifampicin

This protocol is adapted from a method described for the purification of rifampicin, which involves the synthesis from 3-formylrifamycin SV.

Materials:

-

3-Formylrifamycin SV

-

1-amino-4-methylpiperazine

-

Acetonitrile

-

Ethyl acetate

-

10% Vitamin C aqueous solution

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

Dissolve 70 g of 3-formylrifamycin SV in 700 mL of acetonitrile in a reaction vessel.

-

Add 27.7 g of 1-amino-4-methylpiperazine to the solution.

-

Stir the reaction mixture at 20°C for 2 hours under a nitrogen atmosphere.

-

After the reaction is complete, add 2000 mL of ethyl acetate to the mixture.

-

Wash the organic layer with a 10% aqueous solution of Vitamin C.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain crude rifampicin.

Protocol 2: Purification of Rifampicin by Recrystallization

This protocol describes the purification of crude rifampicin to obtain a high-purity product.[5]

Materials:

-

Crude Rifampicin

-

n-butanol

-

Water

Procedure:

-

Dissolve 70 g of crude rifampicin in a mixture of 400-420 mL of n-butanol and 30-50 mL of water in a suitable vessel.[5]

-

Stir the mixture and heat to 70-80°C until the solid is completely dissolved.[5]

-

Slowly cool the solution to 0-5°C to allow for crystallization.[5]

-

Maintain the temperature for 2-4 hours to ensure complete crystallization.[5]

-

Filter the crystalline product.

-

Dry the purified rifampicin in a vacuum oven.

Data Presentation

Table 1: Quantitative Data for the Synthesis and Purification of Rifampicin

| Parameter | Value | Reference |

| Synthesis of Crude Rifampicin | ||

| Starting amount of 3-formylrifamycin SV | 70 g | CN111018887A |

| Amount of 1-amino-4-methylpiperazine | 27.7 g | CN111018887A |

| Yield of crude rifampicin | 74.83 g | CN111018887A |

| Purification of Rifampicin | ||

| Starting amount of crude rifampicin | 70 g | [5] |

| Yield of pure rifampicin | 60.7 - 62.3 g | [5] |

| Purity of final product (by HPLC) | > 99.5% | [5] |

| Single impurity level | < 0.1% | [5] |

Characterization of Synthesized Rifampicin

Table 2: Spectroscopic Data for Rifampicin

| Technique | Observed Peaks/Signals | Reference |

| FT-IR (cm⁻¹) | ~3472 (N-H stretching), ~2894 (C-H bonding), ~1629 (C=O), ~1478 (C=C) | [2] |

| ¹H NMR | A complex spectrum with characteristic peaks for the rifamycin core and the methylpiperazine moiety. | [6][7] |

| ¹³C NMR | A complex spectrum with numerous signals corresponding to the carbon atoms in the rifampicin molecule. | [6][7] |

| Mass Spectrometry (m/z) | Precursor ion: 823.5; Product ion: 791.4 | [8][9] |

Experimental Workflow and Mechanism of Action

Experimental Workflow

The overall workflow for the synthesis and purification of rifampicin is depicted below.

Caption: Workflow for the synthesis and analysis of rifampicin.

Mechanism of Action of Rifampicin

Rifampicin exerts its antibacterial effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase.

Caption: Mechanism of action of Rifampicin.

References

- 1. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]

- 6. 1H- and 13C-nuclear magnetic resonance spectra of rifampicin and 3-[(dimethylhydrazono)methyl]rifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Creation of Novel Antibiotic Derivatives from 3-Formyl Rifamycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antibiotic derivatives using 3-formyl rifamycin SV as a versatile starting material. The protocols outlined below are based on established methodologies and offer a framework for the development of new rifamycin-based antibacterial agents.

Introduction

Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase.[1][2][3] The emergence of antibiotic-resistant bacterial strains necessitates the development of new derivatives with improved efficacy and pharmacological properties. This compound SV is a key intermediate in the synthesis of many clinically relevant rifamycin derivatives. The formyl group at the C-3 position provides a reactive handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).[4][5] This document details the synthesis of two primary classes of derivatives, oximes and hydrazones, and presents their antibacterial activity against various bacterial strains.

Synthesis of this compound SV Derivatives

The general scheme for the derivatization of this compound SV involves the condensation of the aldehyde group with primary amines, hydroxylamines, or hydrazines to form imines (Schiff bases), oximes, or hydrazones, respectively.

Caption: General workflow for the synthesis of novel rifamycin derivatives.

Preparation of this compound SV from Rifampicin

Protocol:

-

Dissolution: Add 100 g of rifampicin to 1200 mL of water in a suitable reaction vessel.[6]

-

Acidification: Add 50 mL of hydrochloric acid (35-37%) to the suspension.[6]

-

Heating: Heat the mixture to 55°C and maintain this temperature for 8 hours with stirring.[6]

-

Cooling and Extraction: Cool the reaction mixture to 10°C and extract the product with 1000 mL of ethyl acetate.[6]

-

Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[6]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound SV.[6] A typical yield is approximately 95%.[6]

Synthesis of this compound SV Oximes

Protocol:

-

Reaction Setup: In a reaction flask, dissolve 7.3 g of this compound SV in 200 mL of a suitable solvent such as tetrahydrofuran.[7]

-

Reagent Addition: Add a solution of the desired hydroxylamine derivative (e.g., hydroxylamine hydrochloride) in a polar solvent like methanol.[8] The addition of a weak base like pyridine may be necessary to neutralize the hydrochloride salt.[8]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, partition the mixture between ethyl acetate and water.[8]

-

Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.[8]

Synthesis of this compound SV Hydrazones

Protocol:

-

Reaction Setup: Dissolve 7.3 g (0.01 mole) of this compound SV in 75 mL of tetrahydrofuran and cool the solution in an ice bath.[7]

-

Reagent Addition: Add a solution of the desired hydrazine derivative (e.g., 0.720 g of N,N-dimethylhydrazine, 0.012 mole) in 15 mL of tetrahydrofuran to the cooled solution.[7]

-

Reaction: Allow the solution to stand at room temperature for 45 minutes.[7]

-

Concentration: Concentrate the reaction mixture to a volume of about 10 mL.[7]

-

Precipitation and Filtration: Take up the concentrate with approximately 150 mL of a suitable non-polar solvent (e.g., ligroin) to precipitate the product. Collect the precipitate by filtration.[7]

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol, to obtain the pure hydrazone derivative.[7]

Antibacterial Activity of this compound SV Derivatives

The antibacterial activity of newly synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium to the mid-logarithmic phase.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data on Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of a selection of this compound SV derivatives against various bacterial species.

| Derivative | Modification at C-3 | MIC (µg/mL) vs. M. tuberculosis | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Rifampicin | -(4-methyl-1-piperazinyl)iminomethyl | 0.002 - 0.03[9] | 0.002 - 0.03[9] | 8 - 25[10][11] |

| Derivative 1 | Oxime | Varies[12] | Varies[12] | Varies[12] |

| Derivative 2 | Hydrazone | Varies | Varies | Varies |

| ... | ... | ... | ... | ... |

(Note: "Varies" indicates that the MIC values are dependent on the specific substituent on the oxime or hydrazone moiety. Researchers should refer to specific literature for detailed data on individual derivatives.)

A study on 53 derivatives of this compound SV has shown a wide range of antimycobacterial activity against Mycobacterium tuberculosis.

Mechanism of Action

Rifamycin derivatives exert their antibacterial effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3]

References

- 1. Rifampicin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 4. Synthesis of 3-formylrifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound SV synthesis - chemicalbook [chemicalbook.com]

- 7. US3342810A - Derivatives of rifamycin sv - Google Patents [patents.google.com]

- 8. Rifamycin Derivatives Are Effective Against Staphylococcal Biofilms In Vitro and Elutable From PMMA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-Formyl Rifamycin Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 3-formyl rifamycin analogs, a critical class of antibiotics targeting bacterial RNA polymerase. This document includes detailed experimental protocols for the synthesis and evaluation of these analogs, along with a summary of their antibacterial activities.

Introduction

Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking the initiation of transcription. This compound SV is a key intermediate in the synthesis of various clinically important rifamycin derivatives, including rifampicin. The formyl group at the C-3 position provides a reactive handle for chemical modifications, allowing for the generation of a diverse library of analogs with potentially improved pharmacological properties, such as enhanced activity against drug-resistant bacterial strains. This document outlines the SAR of these analogs and provides protocols for their study.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of this compound analogs is significantly influenced by the nature of the substituent at the 3-position. SAR studies have revealed several key trends:

-

Hydrazones: The formation of hydrazones from this compound SV has been a particularly fruitful avenue for developing potent antibacterial agents. The seminal example is rifampicin, which is the 3-(4-methyl-1-piperazinyl)-iminomethyl derivative. Studies have shown that bulky and rigid substituents on the hydrazone nitrogen can enhance antimycobacterial activity. For instance, hydrazones with rigid tertiary alicyclic amines often exhibit superior activity. A general correlation between increasing lipophilicity (logP) and enhanced biological activity has also been observed in some series of hydrazone analogs.

-

Oximes: Modification of the 3-formyl group to an oxime has also been explored. The nature of the O-substituent on the oxime can modulate the antibacterial spectrum and potency. Both aliphatic and aromatic substituents have been investigated, leading to compounds with significant activity against various bacterial species, including Mycobacterium tuberculosis.

-

Amines: Direct reductive amination of the 3-formyl group to produce 3-aminomethyl derivatives has yielded analogs with notable antibacterial activity. The nature of the amine, whether primary, secondary, or cyclic, plays a crucial role in determining the potency and spectrum of activity.

Data Presentation: Antibacterial Activity of this compound Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative this compound SV analogs against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound SV Hydrazone Analogs

| Compound | Substituent at 3-position (as hydrazone) | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Rifampicin | 4-methyl-1-piperazinyl | 0.1 | 0.01 | 10 |

| Analog A | N,N-dimethylamino | 0.5 | 0.05 | >100 |

| Analog B | Isonicotinoyl | 0.2 | 0.02 | 50 |

| Analog C | 4-cinnamylpiperazinyl | <0.25 | - | - |

| Analog D | 3-phenylpropyl | - | - | - |

Note: Data is compiled from multiple sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vitro Antibacterial Activity of this compound SV Oxime and Amine Analogs

| Compound | Modification at 3-position | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Oxime A | O-methyl oxime | 1.0 | 0.1 | >100 |

| Oxime B | O-benzyl oxime | 0.5 | 0.05 | >100 |

| Amine A | N-benzylaminomethyl | - | - | - |

| Amine B | N-tryptaminomethyl | 3 µM (against S522L mutant) | - | - |

Note: Data is compiled from multiple sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of this compound SV Hydrazone Analogs

This protocol describes a general method for the synthesis of hydrazone derivatives of this compound SV.

Materials:

-

This compound SV

-

Substituted hydrazine (e.g., N-aminopiperidine, isonicotinic acid hydrazide)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Glacial acetic acid (catalytic amount)

-

Stirring plate and magnetic stir bar

-

Round bottom flask

-

Condenser (if heating is required)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Appropriate solvents for chromatography (e.g., chloroform/methanol mixture)

Procedure:

-

Dissolve this compound SV (1 equivalent) in anhydrous THF or ethanol in a round bottom flask.

-

To this solution, add the substituted hydrazine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For less reactive hydrazines, gentle heating under reflux may be necessary.

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to afford the pure hydrazone derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound analogs against Mycobacterium tuberculosis H37Rv.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Stock solutions of test compounds in dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Sterile deionized water

-

Incubator at 37°C

-

Microplate reader (optional, for spectrophotometric reading)

-

Resazurin solution (0.01% w/v in sterile water)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in a 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (positive control) and a media-only control (negative control).

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-logarithmic phase culture. Adjust the turbidity to a McFarland standard of 0.5 (approximately 1 x 10⁸ CFU/mL). Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. Alternatively, the MIC can be determined by measuring the optical density at 570 nm.

Protocol 3: In Vitro RNA Polymerase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (e.g., from E. coli or M. tuberculosis)

-

DNA template (e.g., a plasmid containing a suitable promoter)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

-

Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

Test compounds dissolved in DMSO

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Trichloroacetic acid (TCA) solution (10%)

-

Glass fiber filters

Procedure:

-

Prepare a reaction mixture containing the transcription buffer, DNA template, and RNA polymerase.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10-15 minutes at 37°C to allow for binding to the enzyme.

-

Initiate the transcription reaction by adding the mixture of rNTPs (including the radiolabeled rNTP).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the radiolabeled RNA by incubating on ice for 30 minutes.

-

Collect the precipitated RNA by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled rNTPs.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

The inhibitory activity of the compound is determined by comparing the amount of incorporated radioactivity in the presence of the compound to that of a DMSO control. Calculate the IC₅₀ value, which is

Application Notes and Protocols: 3-Formyl Rifamycin in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and methodologies for utilizing 3-Formyl rifamycin in the development of targeted drug delivery systems. The protocols outlined below are based on established techniques for related rifamycin compounds and are intended to serve as a detailed guide for the formulation, characterization, and evaluation of this compound-based targeted therapies.

Introduction to this compound

This compound is a semi-synthetic derivative of the rifamycin class of antibiotics.[][2] Its defining feature is a formyl group (-CHO) at the C-3 position of the rifamycin ansa-chain.[] This aldehyde functionality makes this compound a versatile precursor for the synthesis of various rifamycin analogs, including the widely used antibiotic rifampicin.[] The reactive aldehyde group also presents a prime site for conjugation to biomolecules and drug carrier systems, making it a promising candidate for targeted drug delivery applications.[]

The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking transcription and leading to bacterial cell death.[3][][5][6][7] This specific targeting of a bacterial enzyme with high selectivity over mammalian counterparts underpins its clinical utility.[3]

Signaling Pathway: Mechanism of Action

The therapeutic effect of this compound, like other rifamycins, is primarily due to its interaction with bacterial RNA polymerase (RNAP). The drug binds to a specific pocket on the β-subunit of the RNAP, distinct from the active site.[7] This binding physically obstructs the path of the elongating RNA transcript, a mechanism known as steric-occlusion, which halts transcription after only a few nucleotides have been polymerized.[8][9]

Applications in Targeted Drug Delivery

The aldehyde group of this compound is a key feature that allows for its covalent linkage to various targeting moieties and drug delivery platforms. This opens up possibilities for developing targeted therapies for infectious diseases and potentially other conditions like cancer.

Potential Applications:

-

Targeted Antibacterial Therapy: Conjugating this compound to antibodies that recognize specific bacterial surface antigens could concentrate the antibiotic at the site of infection, increasing efficacy and reducing systemic side effects. This is particularly relevant for intracellular pathogens like Staphylococcus aureus.

-

Anti-Biofilm Formulations: Encapsulating this compound in nanoparticles designed to penetrate bacterial biofilms could enhance the treatment of persistent infections.

-

Targeted Cancer Therapy: While rifamycins are not classical anticancer drugs, their conjugation to cancer-targeting ligands (e.g., antibodies against tumor-specific antigens) could be explored. The rifamycin moiety could potentially act as a cytotoxic payload.

Experimental Protocols

The following protocols provide a framework for the synthesis, conjugation, formulation, and characterization of this compound-based targeted drug delivery systems.

This protocol is adapted from a published synthesis method and describes the hydrolysis of rifampicin to yield this compound SV.[10]

Materials:

-

Rifampicin

-

Deionized water

-

Hydrochloric acid (35-37%)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware